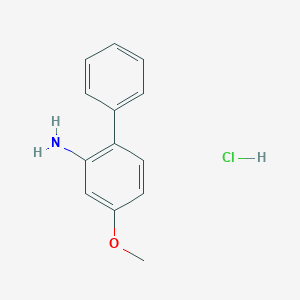

5-Methoxy-2-phenylaniline hydrochloride

Description

Properties

IUPAC Name |

5-methoxy-2-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOOGZLAYZGSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375132 | |

| Record name | 5-methoxy-2-phenylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-16-8 | |

| Record name | 5-methoxy-2-phenylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107624-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 2 Phenylaniline Hydrochloride

Advanced Strategies for Aromatic Aniline (B41778) Synthesis

The preparation of aromatic anilines is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently and selectively. For the synthesis of 5-Methoxy-2-phenylaniline, two prominent strategies are the reduction of a corresponding nitroaromatic compound and the direct formation of the C–N bond via cross-coupling.

A common and well-established route to aromatic amines is the reduction of the corresponding nitro compounds. The precursor for this approach, 5-methoxy-2-nitro-1,1'-biphenyl, can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling. Once the nitro-biphenyl backbone is in place, the nitro group can be reduced to the target amine using various reagents and conditions.

Stannous chloride (SnCl₂) is a classical and effective reagent for the reduction of aromatic nitro groups to anilines under mild acidic conditions. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction typically proceeds in a protic solvent like ethanol (B145695), often with the addition of concentrated hydrochloric acid to facilitate the reduction and to directly precipitate the aniline product as its hydrochloride salt.

A representative protocol for the stannous chloride-mediated reduction of a substituted nitroaromatic compound is the synthesis of 4-benzyloxy-3-chloroaniline from 3-chloro-4-benzyloxynitrobenzene. This procedure can be adapted for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride from 5-methoxy-2-nitro-1,1'-biphenyl. The reaction involves dissolving tin(II) chloride dihydrate in ethanol and concentrated HCl, followed by the portion-wise addition of the nitro compound to the heated solution. The reaction is monitored until the starting material is consumed, after which the product is isolated. The hydrochloride salt often precipitates upon cooling and addition of water. semanticscholar.org

Table 1: Representative Protocol for Stannous Chloride-Mediated Nitro Group Reduction

| Parameter | Condition |

| Reactant | 5-methoxy-2-nitro-1,1'-biphenyl |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Acid | Concentrated Hydrochloric Acid (HCl) |

| Temperature | Reflux |

| Reaction Time | 1.5 - 3 hours |

| Work-up | Addition of water, cooling, filtration |

| Product Form | Hydrochloride salt |

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. This method often provides high yields and the only byproduct is water, making it an environmentally friendly option.

The catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine serves as a relevant example for the reduction of the nitro group in 5-methoxy-2-nitro-1,1'-biphenyl. researchgate.net The reaction conditions can be adapted for the target synthesis, typically involving stirring the nitro compound with a catalytic amount of 5% or 10% Pd/C in a solvent like ethanol or methanol under a hydrogen atmosphere (using a balloon or a pressurized reactor) until the reaction is complete. researchgate.netresearchgate.net The catalyst is then removed by filtration, and the solvent is evaporated to yield the amine. To obtain the hydrochloride salt, the resulting amine can be treated with a solution of HCl in a suitable solvent like ether or isopropanol.

Table 2: Typical Conditions for Catalytic Hydrogenation with Pd/C

| Parameter | Condition |

| Reactant | 5-methoxy-2-nitro-1,1'-biphenyl |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (balloon or pressurized) |

| Solvent | Ethanol, Methanol |

| Temperature | Room Temperature to 50°C |

| Pressure | 1 - 4 atm |

| Post-treatment | Filtration of catalyst, solvent evaporation, treatment with HCl |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the direct synthesis of 5-Methoxy-2-phenylaniline from precursors like 2-bromo-4-methoxyaniline and phenylboronic acid, or 2-bromophenylbenzene and ammonia (B1221849)/amine equivalent. This method is highly versatile and tolerates a wide range of functional groups.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source and the phosphine (B1218219) ligand. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligands play a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.

For the coupling of aryl halides with anilines, bulky and electron-rich phosphine ligands are generally employed. A relevant example is the synthesis of 2-aminobiphenyl derivatives. rsc.org A general procedure involves the use of a palladium complex in combination with a suitable ligand and a base in a solvent like N,N-dimethylformamide (DMF) and water. chemicalbook.com The choice of ligand is critical, with common options including triphenylphosphine (PPh₃), and more specialized biarylphosphine ligands like RuPhos or XPhos, which are known to be effective for challenging couplings. researchgate.net

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base |

| Pd(OAc)₂ | RuPhos | K₂CO₃ |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ |

| PdCl₂(dppf) | (self-ligated) | NaOtBu |

The choice of solvent and reaction temperature are critical parameters that significantly influence the efficiency of the Buchwald-Hartwig coupling. A variety of solvents can be used, with toluene, dioxane, and DMF being common choices. acsgcipr.org The selection of the solvent often depends on the solubility of the reactants and the boiling point required for the reaction to proceed at an optimal rate.

The reaction temperature is typically elevated, often ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. nih.gov For instance, in the synthesis of 2-aminobiphenyls, a temperature of 60 °C in a DMF/water mixture has been reported to be effective. chemicalbook.com Optimization of both solvent and temperature is often necessary to maximize the yield and minimize side reactions for a specific set of substrates.

Table 4: Solvent and Temperature Effects on Buchwald-Hartwig Amination

| Solvent | Typical Temperature Range (°C) | Notes |

| Toluene | 80 - 110 | Commonly used, good for a range of substrates. |

| Dioxane | 80 - 100 | Often used with strong bases like NaOtBu. sigmaaldrich.com |

| N,N-Dimethylformamide (DMF) | 60 - 100 | Good for dissolving a variety of reactants. |

| tert-Butanol | 80 - 100 | Can be used with alkoxide bases. |

Multi-Step Synthetic Sequences and Intermediate Derivatization

The construction of the 5-Methoxy-2-phenylaniline backbone typically relies on modern cross-coupling reactions followed by functional group transformations. A common and effective strategy involves a Suzuki-Miyaura coupling to form the carbon-carbon bond between the two aromatic rings, followed by the reduction of a nitro group to the desired primary amine.

A plausible synthetic route is outlined below:

Suzuki-Miyaura Coupling: The synthesis begins with the palladium-catalyzed cross-coupling of a substituted haloarene and a boronic acid. Specifically, 2-bromo-4-methoxynitrobenzene is coupled with phenylboronic acid. This reaction selectively forms the biaryl C-C bond, yielding the key intermediate, 4-methoxy-2-nitrobiphenyl. beilstein-journals.orgchemicalbook.com

Nitro Group Reduction: The intermediate, 4-methoxy-2-nitrobiphenyl, is then subjected to a reduction reaction. This step converts the nitro group (-NO₂) into a primary amine group (-NH₂), affording the free base product, 5-Methoxy-2-phenylaniline. This transformation is commonly achieved using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with a metal catalyst such as palladium on carbon. chemicalbook.com

This two-step sequence is highly versatile, as the substitution patterns on the final molecule can be readily varied by choosing appropriately substituted starting materials (haloarenes and boronic acids). beilstein-journals.org

While electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, the direct introduction of a methoxy (B1213986) group onto a pre-formed 2-phenylaniline skeleton to achieve the desired 5-methoxy isomer is synthetically challenging. The amino group (-NH₂) is a powerful ortho-, para-directing and activating group, while the phenyl group at the 2-position also directs incoming electrophiles to its ortho and para positions. wikipedia.orgbyjus.comchemistrysteps.com This would lead to a mixture of products, with substitution unlikely to occur selectively at the desired C-5 position.

Therefore, a more regiochemically controlled and efficient strategy involves using a starting material that already contains the methoxy group in the correct position. In the synthetic sequence described above (Section 2.1.3), 2-bromo-4-methoxynitrobenzene serves this purpose. By incorporating the methoxy group at the outset, the synthesis avoids the complexities and low yields associated with direct, late-stage electrophilic methoxylation.

The purity of the final product is contingent on the effective purification of the intermediates. Different techniques are employed for the key intermediate (4-methoxy-2-nitrobiphenyl) and the final free base (5-Methoxy-2-phenylaniline).

Purification of 4-methoxy-2-nitrobiphenyl: As a neutral organic compound, this intermediate is typically purified using standard techniques.

Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. chemicalbook.comscispace.com A solvent system of petroleum ether and ethyl acetate is commonly used as the eluent. chemicalbook.com

Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent can be an efficient method for achieving high purity.

Purification of 5-Methoxy-2-phenylaniline: As an aromatic amine, this compound has basic properties that can be exploited for purification.

Acid-Base Extraction: A powerful technique involves treating the crude reaction mixture with an aqueous acid (like HCl) to protonate the basic amine, forming its water-soluble hydrochloride salt. google.com Neutral or acidic impurities can then be washed away with an organic solvent. Subsequently, the aqueous layer is basified (e.g., with NaOH or NH₄OH) to regenerate the free amine, which can then be extracted back into an organic solvent. google.com

Distillation: High-boiling liquid amines can be purified by distillation under reduced pressure to prevent thermal decomposition.

Chromatography: While anilines can sometimes streak on standard silica gel due to their basicity, this can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine or by using deactivated silica or alumina. reddit.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.orggctlc.org This involves optimizing each step of the proposed synthetic route.

Atom Economy: The Suzuki coupling and nitro reduction sequence generally has a good atom economy. Catalytic hydrogenation is particularly atom-economical for the reduction step, as the only byproduct is water. In contrast, using stoichiometric reducing agents like SnCl₂ generates significant metal waste. chemicalbook.com

Catalysis: The use of catalysts is a cornerstone of green chemistry.

Palladium Catalysts: Modern Suzuki-Miyaura reactions utilize highly efficient palladium catalysts at very low loadings (ppm levels), minimizing metal contamination and waste. researchgate.net

Hydrogenation Catalysts: Catalysts like Palladium on Carbon (Pd/C) are highly efficient, can be recovered and recycled, and operate under relatively mild conditions.

Safer Solvents and Reagents:

Solvent Choice: Efforts are made to replace hazardous solvents like DMF or chlorinated solvents with greener alternatives such as water (for some Suzuki couplings), ethanol, or 2-MeTHF. researchgate.net

Reagent Choice: Replacing traditional, hazardous reagents is key. For example, catalytic transfer hydrogenation can use safer hydrogen donors instead of pressurized hydrogen gas. Electrochemical methods for functional group transformations are also being explored as they reduce the need for chemical oxidants or reductants. nih.gov

Waste Reduction: The most significant waste stream in the traditional route comes from the use of stoichiometric metal reductants (e.g., tin). Shifting to catalytic hydrogenation eliminates this inorganic waste stream. Furthermore, designing processes that allow for the recycling of catalysts and solvents is a primary goal. sciencedaily.comrsc.org

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign. chemrxiv.org

Chemical Reactivity and Transformational Studies

Oxidation Reactions of 5-Methoxy-2-phenylaniline Hydrochloride

The presence of the electron-donating amino and methoxy (B1213986) groups on the aromatic ring system makes this compound susceptible to oxidation. The specific products formed will depend on the oxidant used and the reaction conditions.

Oxidative coupling reactions represent a significant class of transformations for electron-rich aromatic compounds. uni-mainz.de These reactions can proceed via intermolecular or intramolecular pathways, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Molybdenum(V) reagents have been used for the oxidative coupling of electron-rich aryl moieties. uni-mainz.de For para-substituted arenes, the activating effect of methoxy groups can provide distinct ortho-selectivity in such couplings. uni-mainz.de

In the case of 5-Methoxy-2-phenylaniline, oxidative coupling could potentially lead to the formation of dimeric or polymeric structures. The characterization of such products would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of the coupled units. nih.gov Mass spectrometry (MS) would provide information on the molecular weight of the products, and techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate and identify different isomers. nih.gov X-ray crystallography, where applicable, would offer unambiguous structural elucidation of crystalline products. nih.gov

Table 1: Potential Oxidative Coupling Products of 5-Methoxy-2-phenylaniline

| Product Type | Potential Linkage | Expected Characterization Data |

| Dimer | C-C, C-N | Molecular weight consistent with a dimeric structure (MS), distinct aromatic and aliphatic signals (NMR). |

| Polymer | Repeating C-C or C-N bonds | Broad signals in NMR, complex mass spectrum indicating a range of molecular weights. |

| Heterocyclic Compound | Intramolecular cyclization | Formation of a new ring system, confirmed by changes in chemical shifts and coupling constants (NMR). |

Reduction Reactions of this compound

The reduction of this compound would primarily target the aromatic rings, as the amino and methoxy groups are generally stable to common reducing agents.

The term "conversion to corresponding amines" in the context of an existing amine suggests the reduction of other functional groups on the molecule. Since 5-Methoxy-2-phenylaniline is already an amine, this subsection is more relevant to its synthesis from a nitro precursor. The catalytic reduction of nitroarenes is a standard method for the preparation of anilines. For instance, o-nitrobiphenyl can be reduced to o-aminobiphenyl using hydrogen gas and a palladium-on-carbon catalyst. orgsyn.org Similarly, the synthesis of 5-Methoxy-2-phenylaniline would likely involve the reduction of 5-methoxy-2-nitrobiphenyl.

If considering the reduction of the aromatic rings of 5-Methoxy-2-phenylaniline itself, harsh conditions such as catalytic hydrogenation at high pressure and temperature would be required to yield cyclohexylamine derivatives.

Information regarding stereoselective reduction methodologies for this compound is not available. Such methodologies are typically applied to molecules with prochiral centers or in the synthesis of chiral compounds. As 5-Methoxy-2-phenylaniline is achiral, stereoselective reduction would only be relevant if it were to be converted into a chiral derivative, for which specific catalysts and reaction conditions would need to be developed.

Substitution Reactions Involving the Amino Group

The amino group in 5-Methoxy-2-phenylaniline is a versatile functional handle for a variety of substitution reactions, allowing for the synthesis of a wide range of derivatives.

N-Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. rsc.orgnih.gov This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary or tertiary amine. The reaction typically proceeds in the presence of a base to neutralize the acid generated.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common method to protect the amino group or to introduce new functional groups. For example, N-acetylation of 4-aminobiphenyl is a known reaction. nih.gov

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. organic-chemistry.orgmasterorganicchemistry.com These salts are highly versatile intermediates that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring in place of the amino group. masterorganicchemistry.com These substituents include halogens, cyano, hydroxyl, and other groups. masterorganicchemistry.comresearchgate.net The stability and reactivity of the diazonium salt are influenced by the reaction temperature and the counterion. organic-chemistry.org

Table 2: Common Substitution Reactions of the Amino Group in Aromatic Amines

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride | Amide |

| Diazotization | NaNO₂, HCl (or other strong acid) | Diazonium salt |

N-Alkylation and N-Acylation Reactions

The presence of a secondary amino group in 5-Methoxy-2-phenylaniline makes it a suitable substrate for N-alkylation and N-acylation reactions. These reactions are fundamental in organic synthesis for the introduction of various substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved through reactions with alkyl halides. While traditional methods have been widely used, modern catalytic approaches, such as copper-catalyzed N-alkylation, offer milder and more efficient pathways. nih.govprinceton.edu These methods can facilitate the coupling of a diverse range of primary, secondary, or tertiary alkyl bromides with N-nucleophiles. princeton.edu For instance, copper-catalyzed systems have been shown to be effective for the N-alkylation of aliphatic amines with α-carbonyl alkyl chlorides under robust conditions. nih.gov Such methodologies could be applied to 5-Methoxy-2-phenylaniline to introduce a variety of alkyl groups.

N-Acylation is the process of introducing an acyl group (-C(O)R) to the amine, forming an amide. This is one of the most extensively researched reactions in organic chemistry. nih.gov Acylation can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. researchgate.netnih.govgoogle.com For example, the reaction of an amine with an acyl chloride can yield new amide compounds. researchgate.net N-acylation of the amino group in 5-Methoxy-2-phenylaniline would lead to the formation of N-(5-methoxy-2-phenylphenyl) amides, a transformation that can significantly alter the compound's biological and physical properties. researchgate.netnih.gov

A general representation of these reactions is depicted below:

| Reaction Type | Reagents | Product |

| N-Alkylation | R-X (Alkyl halide) | 5-Methoxy-2-phenyl-N-alkylaniline |

| N-Acylation | R-COCl (Acyl chloride) | N-(5-methoxy-2-phenylphenyl)acetamide |

Halogenation and Sulfonylation of the Aromatic Ring

The two aromatic rings in 5-Methoxy-2-phenylaniline are susceptible to electrophilic substitution reactions, such as halogenation and sulfonylation. The methoxy group on one ring is an activating, ortho-, para-directing group, while the phenyl group on the other ring can also influence the regioselectivity of these reactions.

Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. This modification can significantly impact the molecule's lipophilicity and metabolic stability. nih.gov The electron-donating methoxy group would be expected to direct incoming electrophiles to the positions ortho and para to it. Enzymatic methods for halogenation, utilizing flavin-dependent halogenases, have demonstrated high regioselectivity in the halogenation of electron-rich aromatic compounds. dundee.ac.uk Chemical methods for halogenation of aromatic systems, such as those involving N-halosuccinimides, are also well-established. mdpi.com

Sulfonylation , the introduction of a sulfonyl group (-SO₂R), is another important transformation. This is typically achieved using a sulfonyl chloride in the presence of a catalyst. The resulting sulfonamides are a key functional group in many pharmaceutical compounds. The reactivity of the aromatic rings in 5-Methoxy-2-phenylaniline towards sulfonylation would be influenced by the existing substituents in a similar manner to halogenation.

Derivatization for Analytical and Biological Applications

Chemical derivatization is a crucial step in the analysis of many organic compounds, serving to enhance their volatility, thermal stability, and detectability. researchgate.netrsc.org For 5-Methoxy-2-phenylaniline, derivatization is particularly important for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and for enhancing detection in various biological assays.

Introduction of Chromophores and Fluorescent Groups for Enhanced Detection

For analytical methods that rely on UV-Vis or fluorescence detection, such as High-Performance Liquid Chromatography (HPLC), the introduction of a chromophore or a fluorescent tag can significantly enhance the sensitivity and selectivity of the analysis. thermofisher.com This is particularly useful when the analyte itself has a weak or non-existent chromophore or fluorophore.

The primary amino group of 5-Methoxy-2-phenylaniline is an ideal site for derivatization with various labeling reagents. researchgate.net Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are highly reactive and react with amines to yield highly fluorescent derivatives. nih.govresearchgate.net Other fluorescent labeling reagents used for amines include 2-(9-carbazole)-ethyl-chloroformate (CEOC) and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA). researchgate.netnih.gov The introduction of such groups allows for detection at very low concentrations. For example, detection limits for PPIA-labeled aromatic amines are in the nanomolar range. nih.gov The introduction of methoxy groups can also, in some cases, increase the fluorescence of certain heterocyclic systems. unito.it

Below is a table of common fluorescent labeling reagents for amines:

| Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | ~340 | ~510 |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | 293 | 360 |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Not specified | 380 |

Reaction Mechanisms and Substrate Design Principles

Understanding the reaction mechanisms and principles of substrate design is crucial for harnessing the synthetic potential of complex molecules like 5-Methoxy-2-phenylaniline. The electronic and steric properties of this compound offer opportunities for selective transformations.

The oxidation of anilines can proceed through various pathways, often involving the formation of radical cations as initial intermediates. In the case of 5-Methoxy-2-phenylaniline, the electron-rich nature of the ring system, augmented by the methoxy group, would facilitate the initial single-electron transfer to an oxidizing agent. The stability of the resulting radical cation would be influenced by the delocalization of the unpaired electron across the phenyl rings and the methoxy group.

Subsequent reactions of the radical cation can lead to a variety of products. Dimerization through head-to-tail or tail-to-tail coupling is a common pathway for aniline (B41778) oxidation, leading to the formation of substituted benzidines or diphenylamines. The steric bulk of the ortho-phenyl group in 5-Methoxy-2-phenylaniline might disfavor some coupling modes, potentially leading to more selective product formation.

Furthermore, oxidation can lead to the formation of quinone-imines, particularly with stronger oxidizing agents. rsc.org The presence of the methoxy group could influence the redox potential required for such transformations and the stability of the resulting quinoidal structures. The general mechanism for the electrochemical oxidation of anilines involves the loss of one electron to form a cation radical, which can then undergo further reactions. researchgate.net

Table 1: Plausible Oxidation Products of Substituted Anilines

| Starting Material Analogue | Oxidizing Agent | Plausible Product Type |

| 3-Methoxyaniline | Potassium ferricyanide | Azobenzene derivatives, Phenazines |

| N,N-dimethylaniline | Electrochemical oxidation | Tetraphenylbenzidine derivatives |

| Aniline | Chromic acid | Quinone |

This table presents plausible product types based on the oxidation of analogous substituted anilines and is intended to be illustrative of the potential reactivity of this compound.

The rational design of substrates based on the 5-Methoxy-2-phenylaniline scaffold would involve strategic modifications to achieve desired reactivity and selectivity. For instance, altering the electronic properties of the pendant phenyl group by introducing electron-withdrawing or electron-donating substituents could fine-tune the redox potential of the molecule and influence the stability of reactive intermediates.

In the context of C-N bond formation reactions, such as the Buchwald-Hartwig amination, 2-phenylaniline derivatives can serve as coupling partners. tcichemicals.com The reactivity of the N-H bond in this compound would be a key factor. The design of substrates for such cross-coupling reactions would consider the nature of the aryl halide and the catalyst system to achieve efficient C-N bond formation.

Moreover, the aniline nitrogen can act as a nucleophile. The design of electrophilic partners would be crucial for achieving selective N-alkylation or N-acylation. The steric hindrance imposed by the ortho-phenyl group could be exploited to favor reactions with less bulky electrophiles or to direct reactions to the less hindered para-position of the aniline ring in electrophilic aromatic substitution, although the directing effects of the amino and methoxy groups would also play a significant role. The inherent reactivity of anilines towards electrophilic substitution is well-documented, with the amino group being a strong activating and ortho-, para-directing group. wikipedia.org

Table 2: Principles for Substrate Design Based on Aniline Reactivity

| Transformation Type | Design Principle | Rationale |

| Selective Oxidation | Introduction of blocking groups | Steric hindrance can prevent unwanted side reactions and direct the oxidation to a specific site. |

| C-N Cross-Coupling | Modification of electronic properties of the phenyl ring | Fine-tuning the nucleophilicity of the aniline nitrogen can improve reaction efficiency and selectivity. |

| Electrophilic Substitution | Protection of the amino group | Acylation of the amino group can moderate its activating effect and prevent polysubstitution. |

This table outlines general principles for substrate design based on the known reactivity of anilines, which can be applied to derivatives of 5-Methoxy-2-phenylaniline.

Advanced Research Applications of 5 Methoxy 2 Phenylaniline Hydrochloride

Role as a Building Block in Complex Molecule Synthesis

The diphenylamine scaffold is a fundamental structural unit in organic synthesis. chemscene.comenamine.net Derivatives like 5-Methoxy-2-phenylaniline hydrochloride serve as valuable intermediates or "building blocks" for constructing more complex molecules due to the reactive amine group and the potential for modification of the phenyl rings.

Diphenylamine derivatives are crucial precursors in the synthesis of various pharmaceuticals. nih.govresearchgate.net The core structure is present in several Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as diclofenac and tolfenamic acid. ingentaconnect.com Furthermore, the synthesis of novel diphenylamine derivatives is an active area of research for developing new therapeutic agents, including antimicrobials and anticancer compounds. nih.govresearchgate.net In agriculture, diphenylamine itself is used as a fungicide and anti-scald agent for fruit, highlighting the potential for its derivatives in crop protection. wikipedia.orgcannabisdatabase.ca

Historically and currently, diphenylamine derivatives are integral to the dye industry. researchgate.netwikipedia.org They serve as intermediates in the production of various dyes, including azo dyes like Metanil Yellow and Acid orange 5. wikipedia.org The structural backbone of diphenylamine allows for the creation of conjugated systems that absorb light in the visible spectrum, a key characteristic of organic dyes. The presence of functional groups, such as the methoxy (B1213986) and amino groups in 5-Methoxy-2-phenylaniline, can be used to tune the color and properties of the final dye molecule. researchgate.net

Investigations in Medicinal Chemistry and Biological Systems

The field of medicinal chemistry is actively exploring diphenylamine derivatives for their therapeutic potential, which stems from a wide range of observed biological effects. ingentaconnect.com

Research into aminodiphenylamine derivatives has revealed a spectrum of biological activities. nih.govresearchgate.net Studies have demonstrated that compounds within this class possess antioxidant, antimicrobial, and antibiofilm properties. nih.govresearchgate.netnih.gov The antioxidant activity is often attributed to the secondary amine (NH) group, which can neutralize free radicals. researchgate.net Additionally, various synthetic derivatives have shown significant antibacterial and antifungal activity against a range of pathogens. nih.govnih.gov

| Derivative Class | Biological Activity Investigated | Reference Organisms/System |

| 4-Aminodiphenylamines | Antimicrobial, Antibiofilm | S. aureus, E. faecalis, P. aeruginosa, E. coli |

| 2-Hydrazinyl-N,N-diphenylacetamide | Antibacterial, Antifungal | B. pumilis, B. subtilis, E. coli, R. oryzae, A. niger |

| General Diphenylamines | Antioxidant | Red blood cell membrane lipid peroxidation assays |

The therapeutic effects of diphenylamine derivatives are often linked to their interaction with specific biological targets. For instance, some novel derivatives have been designed as inhibitors of tubulin polymerization, a critical process for cell division. researchgate.net These compounds can bind to the colchicine site on tubulin, disrupting microtubule formation. researchgate.net Other research has focused on developing derivatives that act as inhibitors of receptor tyrosine kinases, such as FGF-R2, which are involved in cell proliferation and are key targets in cancer therapy. researchgate.net Spectroscopic studies have also shown that certain diphenylamine compounds can interact with DNA, suggesting a potential mechanism for their cytotoxic effects. nih.gov

A significant area of investigation for diphenylamine derivatives is their potential as anticancer agents due to their ability to halt cell division (antimitotic activity). researchgate.net

Several studies have shown that novel synthetic diphenylamine compounds can inhibit the proliferation of various human cancer cell lines. researchgate.netnih.gov This anti-proliferative effect is often mediated by inducing cell cycle arrest, most commonly in the G1 or G2/M phase. researchgate.netnih.govnih.gov By arresting the cell cycle, these compounds prevent cancer cells from replicating, which can subsequently lead to programmed cell death (apoptosis). researchgate.netnih.gov For example, one study found that a specific derivative arrested HT29 colon cancer cells in the G2/M phase and induced apoptosis by modulating the levels of key regulatory proteins like cyclin B1 and caspases. researchgate.net Another study on the parent compound, diphenylamine, demonstrated its ability to induce G0/G1 cell-cycle arrest in the spleen cells of rats. nih.gov

| Compound Type | Cell Line | Effect Observed | IC50 Value |

| Diphenylamine Derivative 6g | L1210 (Leukemic) | Cytotoxicity | 2.5 µM |

| Diphenylamine Derivative 6f | L1210 (Leukemic) | Cytotoxicity | 6.0 µM |

| Diphenylamine Derivative 5f | HT29 (Colon Cancer) | Anti-proliferative | 23 nM |

Anticancer Research and Structure-Activity Relationship (SAR) Analysis

The diphenylamine scaffold is a recognized pharmacophore in the design of anticancer agents. The inclusion of substituents such as methoxy and amino groups can significantly influence the cytotoxic potential of these molecules. Structure-activity relationship (SAR) studies on analogous compounds indicate that the positioning and nature of these functional groups are critical for activity. For instance, the presence of a methoxy group on a phenyl ring has been associated with the antitumor activity of 1,3,4-thiadiazole derivatives mdpi.com. Research has shown that a compound with two 3-methoxyphenyl groups exhibited significantly high activity against both MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.com.

A variety of compounds structurally related to 5-Methoxy-2-phenylaniline have demonstrated notable anticancer properties. These analogs often feature the core diphenylamine skeleton or possess key functional groups like methoxy and amino moieties that are believed to contribute to their mechanism of action. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines nih.gov. Similarly, certain 2-amino-4,6-diphenylnicotinonitriles have shown excellent cytotoxicity, in some cases surpassing the potency of the standard chemotherapeutic drug Doxorubicin mdpi.com. Another study on 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx) showed strong anti-tumor activity against Meth A carcinoma cells transplanted into mice, with efficacy comparable to 5-fluorouracil nih.gov.

The following table summarizes the anticancer activity of selected analogous compounds.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 | 5.25 ± 0.3 µM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MCF-7 | 3.98 ± 0.2 µM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 4) | MDA-MB-231 | 6.93 ± 0.4 µM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 4) | MCF-7 | 5.59 ± 0.3 µM | mdpi.com |

| 1,4-Naphthoquinone Analog (PD9) | DU-145 (Prostate) | 1-3 µM | nih.gov |

| 1,4-Naphthoquinone Analog (PD9) | MDA-MB-231 (Breast) | 1-3 µM | nih.gov |

| 1,4-Naphthoquinone Analog (PD9) | HT-29 (Colon) | 1-3 µM | nih.gov |

| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | T47D (Breast) | 353.038 µg/mL | researchgate.net |

The anticancer effects of these analogous compounds are often linked to their ability to modulate key cellular processes, particularly cell proliferation. Research into a methoxylated flavanone derivative, for instance, revealed that it inhibited the proliferation of HCT116 colon cancer cells by inducing cell cycle arrest at the G2/M phase researchgate.net. This arrest was accompanied by an accumulation of the p53 tumor suppressor protein and cleavage of caspase-7, indicating an induction of apoptosis researchgate.net. In other studies, certain 1,3,4-thiadiazole derivatives were found to decrease DNA biosynthesis in breast cancer cells mdpi.com. These findings suggest that compounds with structures similar to 5-Methoxy-2-phenylaniline may exert their anticancer effects by interfering with the cell cycle and promoting programmed cell death.

Analgesic and Anti-inflammatory Investigations

Diphenylamine derivatives have been a subject of significant interest in the search for new analgesic and anti-inflammatory agents nih.gov. The core structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that novel synthesized diphenylamine derivatives can possess potent analgesic and anti-inflammatory properties benthamdirect.comresearchgate.net. For example, in a study involving carrageenan-induced paw edema in rats, a standard model for evaluating anti-inflammatory drugs, certain diphenylamine derivatives showed significant reductions in inflammation researchgate.netrsc.org.

The mechanisms underlying these effects are often attributed to the inhibition of inflammatory mediators. Studies on methanol extracts of Pogostemon cablin, which contains various phenolic compounds, have shown that its anti-inflammatory action involves the reduction of cyclooxygenase 2 (COX-2) and tumor necrosis factor-α (TNF-α) levels in edema tissue nih.gov. Similarly, a phenylpropanoid compound isolated from Juglans mandshurica was found to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide-stimulated macrophage cells mdpi.com. Given its structure, this compound is a plausible candidate for investigation for similar activities.

The table below highlights the anti-inflammatory efficacy of representative analogous compounds.

| Compound/Derivative | Model | Efficacy | Reference |

| AK-4 (N-(4-(diphenylamino)thiazol-2-yl)-2-(2-nitrophenoxy)acetamide) | Pain and Inflammation Models | Identified as a potent compound | researchgate.net |

| Macrocyclic Diphenylamine (Compound 5e) | TPA-induced Mouse Ear Edema | ID₅₀ of 0.18 µM per ear (more potent than indomethacin) | rsc.org |

| Diphenylamine Derivative (Compound 19) | NLRP3 Inflammasome Inhibition | IC₅₀ of 0.34 µM | nih.gov |

Applications in Neurodegenerative Disorders Research

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and are often associated with oxidative stress, neuroinflammation, and protein aggregation mdpi.comnih.gov. The brain is particularly susceptible to damage from oxidative stress nih.gov. Consequently, compounds with antioxidant and anti-inflammatory properties are considered promising therapeutic candidates. Flavonoids, a class of natural compounds often containing methoxy groups, are extensively studied for their neuroprotective effects due to their ability to reduce oxidative stress and modulate pathways involved in neuronal death nih.gov.

While direct research on this compound in neurodegeneration is limited, its structural components suggest potential relevance. The diphenylamine structure is related to other multi-target compounds designed for neurodegenerative diseases. Research in this area focuses on targets like inhibiting acetylcholinesterase, reducing Aβ aggregation, and mitigating oxidative stress mdpi.com. The presence of the methoxy and aniline (B41778) groups could confer antioxidant properties, making it a molecule of interest for screening in models of neurodegenerative disease.

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. The diphenylamine scaffold and its associated functional groups can interact with the active sites of various enzymes, leading to modulation of their activity.

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine wikipedia.orgnih.gov. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease nih.govnih.gov. MAO-A inhibition primarily increases levels of serotonin and norepinephrine, while MAO-B inhibition leads to elevated dopamine levels wikipedia.orgnih.gov.

The chemical structures of many MAO inhibitors feature an amine group, which is critical for their interaction with the enzyme. For example, 4-aminophenethylamine derivatives have been shown to be selective and reversible MAO-A inhibitors nih.gov. The presence of the amino group in this compound, as part of the broader phenylaniline structure, makes it a candidate for investigation as a potential MAO inhibitor. The selectivity and potency of such inhibition would likely be influenced by the methoxy and second phenyl substituents, which could affect how the molecule binds within the active site of MAO-A or MAO-B.

| MAO Inhibitor Example | Target Selectivity | Mechanism | Reference |

| Clorgyline | MAO-A | Irreversible | nih.gov |

| Selegiline | MAO-B (at low doses) | Irreversible | wikipedia.orgnih.gov |

| Rasagiline | MAO-B | Irreversible | nih.gov |

| Moclobemide | MAO-A | Reversible | nih.gov |

| 4-dimethylaminophenethylamine | Non-selective | Reversible | nih.gov |

Carbonyl Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their dysregulation is associated with several diseases. Consequently, the development of carbonic anhydrase inhibitors (CAIs) is a significant area of research for conditions like glaucoma, epilepsy, and cancer. mdpi.com

CA IX, in particular, is a hypoxia-regulated enzyme that is overexpressed in many types of human cancers and is involved in pH homeostasis, contributing to the acidification of the tumor microenvironment. nih.govnih.gov This acidification can impact the cellular uptake and efficacy of chemotherapeutic drugs. nih.gov The inhibition of CA IX is therefore considered an attractive strategy for anticancer therapy. nih.govnih.gov

The development of CAIs has largely focused on sulfonamide-based compounds, as the sulfonamide moiety is a classic zinc-binding group. mdpi.com Research has explored a wide variety of heterocyclic sulfonamides, with five-membered rings often showing effective inhibition. mdpi.com While direct studies on this compound as a CAI are not prominent, the principles of inhibitor design often involve incorporating specific organic scaffolds to achieve isoform selectivity and desired pharmacological properties. unifi.it

Table 1: Investigated Carbonic Anhydrase Isoforms and Their Relevance

| Isoform | Biological Relevance | Therapeutic Target For |

|---|---|---|

| CA I | Widely distributed | Glaucoma, other conditions |

| CA II | Widely distributed, high catalytic activity | Glaucoma, epilepsy |

| CA IX | Tumor-associated, hypoxia-induced | Solid tumors |

| CA XII | Tumor-associated | Multiple tumors |

HIV Capsid Modulation and Antiviral Activity

The HIV-1 capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. nih.govnih.gov It forms a conical core that encloses the viral genome and is involved in reverse transcription, nuclear import, and virion assembly. nih.gov This makes the CA protein an attractive target for antiviral therapy. nih.govresearchgate.net

Research has led to the discovery of small molecules that target the HIV-1 capsid, with phenylalanine derivatives being a notable class. nih.govnih.gov In the design of potent inhibitors, it has been observed that the inclusion of a methoxy-bearing aniline substituent on the phenylalanine core is a common feature in high-potency analogues. nih.gov This highlights the importance of the methoxy-aniline moiety, a key feature of 5-methoxy-2-phenylaniline, in achieving significant antiviral activity. nih.gov

The synthesis of these inhibitors often starts with (Tert-butoxycarbonyl)-L-phenylalanine, which is then reacted with a substituted aniline, such as 4-methoxyaniline, followed by several steps to create a library of derivatives. nih.gov In some studies, dimerized phenylalanine derivatives have been synthesized, linking two such units together, which has been shown to result in more potent antiviral activity compared to the corresponding monomers. nih.gov

Binding assays, such as those using surface plasmon resonance (SPR), have been employed to demonstrate that these phenylalanine derivatives interact directly with the HIV-1 CA protein. nih.gov These inhibitors typically bind to a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer. nih.govnih.gov

Mechanistic studies have shown that these compounds can interfere with the HIV-1 life cycle in a dual-stage manner, affecting processes both before and after the integration of the viral DNA into the host genome. nih.gov They can perturb the stability of the viral capsid, which is crucial for proper uncoating in the early stage, and also interfere with the assembly of new virions in the late stage. nih.govnih.gov For instance, compound Q-c4, a dimerized phenylalanine derivative, demonstrated a slightly higher affinity for the CA monomer than the hexamer, correlating with a more pronounced effect in the late-stage of the HIV-1 lifecycle. nih.govresearchgate.net

Table 2: Antiviral Activity of a Representative Phenylalanine Derivative

| Compound | Target | EC50 Value | Mechanism of Action |

|---|

| Q-c4 | HIV-1 Capsid | 0.57 µM | Dual-stage inhibition (pre- and post-integration) |

Modulators of Serotonin Receptors (5-HT)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found throughout the central and peripheral nervous systems. medchemexpress.com They are activated by the neurotransmitter serotonin and are involved in modulating the release of many other neurotransmitters and hormones. medchemexpress.com As such, 5-HT receptors are therapeutic targets for a wide range of conditions, including anxiety, depression, migraine, and psychosis. nih.gov

The development of modulators for 5-HT receptors involves creating compounds that can act as agonists, antagonists, or partial agonists at specific receptor subtypes. nih.govnih.gov For example, 5-HT2 receptor antagonists are used for migraine prophylaxis, while selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor partial agonists are used in the treatment of depression and anxiety. medchemexpress.comnih.gov The chemical scaffolds used to develop these modulators are diverse, and research continues to identify novel structures with improved selectivity and efficacy. nih.gov

Adenosine Receptor (AR) Ligand Development

Adenosine receptors (ARs) are a class of G protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. nih.gov Extracellular adenosine acts on these receptors to modulate a wide array of physiological functions. nih.gov Consequently, the development of selective agonists and antagonists for each AR subtype is a major focus of medicinal chemistry, with potential applications in cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. nih.govnih.gov

The A2A receptor antagonist istradefylline is approved for the treatment of Parkinson's disease, and the A2A agonist regadenoson is used as a diagnostic agent in myocardial perfusion imaging. nih.gov The development of new AR ligands involves modifying the adenosine scaffold or creating entirely new non-nucleoside structures to achieve high affinity and selectivity for a specific receptor subtype. nih.govrsc.org

Peroxisome Proliferator-Activated Receptor (PPAR) Ligands

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. medchemexpress.comnih.gov There are three subtypes: PPARα, PPARγ, and PPARβ/δ. medchemexpress.com These receptors play crucial roles in regulating cellular differentiation, metabolism (particularly of lipids and glucose), and tumorigenesis. medchemexpress.comnih.gov

PPARα , highly expressed in tissues with high fatty acid catabolism like the liver and heart, is the target of fibrate drugs used to lower triglyceride levels. nih.gov

PPARγ is abundant in adipose tissue and is a key regulator of adipogenesis and lipid metabolism. It is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs used in the treatment of type 2 diabetes. nih.gov

PPARβ/δ activation enhances fatty acid metabolism. medchemexpress.com

The discovery of synthetic ligands for PPARs, such as fibrates and thiazolidinediones, has been pivotal in pharmacology. nih.gov Research in this area continues to explore novel chemical structures that can modulate the activity of these receptors for therapeutic benefit. nih.gov

Theoretical and Computational Studies

Theoretical and computational methods are invaluable tools in modern chemistry for predicting the physicochemical properties, reactivity, and potential biological activity of molecules. For this compound, these in silico approaches offer insights that can guide further experimental research.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For a compound like this compound, DFT can be employed to determine key electronic parameters. These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. In the case of this compound, the presence of the electron-donating methoxy and amino groups is expected to influence these electronic properties significantly.

Table 1: Representative Quantum Chemical Parameters Calculated for Biphenyl (B1667301) Derivatives using DFT

| Parameter | Description | Typical Calculated Values for Biphenyl Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | 3.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 3.0 Debye |

Note: The values presented are generalized from computational studies on substituted biphenyls and may not be specific to this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity of the ligand to the active site of the target.

For this compound, molecular docking studies could be performed to screen for potential biological targets. The biphenyl core provides a rigid scaffold that can fit into specific binding pockets, while the methoxy and amino groups can form hydrogen bonds and other non-covalent interactions with the amino acid residues of the target protein.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the target. This can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Structure-based drug design (SBDD) is a powerful approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. If a potential biological target for this compound is identified, SBDD strategies can be employed to modify its structure to improve its binding affinity, selectivity, and pharmacokinetic properties.

The process typically involves the following steps:

Target Identification and Validation: Identifying a biologically relevant target.

Determination of the 3D Structure: Obtaining the three-dimensional structure of the target, usually through X-ray crystallography or NMR spectroscopy.

Docking of the Lead Compound: Using molecular docking to predict the binding mode of this compound to the target.

Analysis of the Binding Site: Identifying key interactions between the compound and the target.

Design of New Analogues: Modifying the structure of the lead compound to enhance these interactions or to introduce new favorable interactions.

Synthesis and Biological Evaluation: Synthesizing the designed analogues and testing their biological activity.

This iterative process of design, synthesis, and testing can lead to the development of more potent and selective drug candidates.

Comparative Studies with Structural Analogues

Comparative studies with structural analogues of this compound are crucial for understanding the contribution of different functional groups to its chemical and biological properties. By systematically varying the substituents on the biphenyl core, researchers can establish structure-activity relationships (SAR).

The reactivity and biological activity of a molecule are highly dependent on the nature and position of its substituents. In this compound, the methoxy group at the 5-position and the phenyl group at the 2-position of the aniline ring are key determinants of its properties.

Studies on related phenolic and methoxy-substituted compounds have shown that these groups can significantly influence antioxidant activity. nih.govnih.govresearchgate.net The methoxy group is an electron-donating group that can increase the electron density on the aromatic ring, which can affect the molecule's ability to scavenge free radicals. nih.govnih.govresearchgate.net The position of the methoxy group is also critical; for instance, in some systems, a methoxy group at the para-position to a hydroxyl group can enhance antioxidant activity more than a meta- or ortho-substitution. nih.gov

The phenyl group at the 2-position creates a biphenyl system, which introduces steric hindrance and can influence the conformation of the molecule. This can affect how the molecule interacts with biological targets. The dihedral angle between the two phenyl rings is a key conformational parameter that can be influenced by substituents at the ortho positions.

Table 2: Predicted Influence of Substituents on the Properties of 2-Aminobiphenyl Derivatives

| Substituent | Position | Predicted Effect on Reactivity | Predicted Effect on Biological Activity |

| -OCH3 | 5 | Electron-donating, may increase reactivity towards electrophiles. | Can modulate receptor binding and metabolic stability. May enhance antioxidant properties. nih.govnih.govresearchgate.net |

| -C6H5 | 2 | Introduces steric hindrance, may influence the planarity of the biphenyl system. | Can provide additional hydrophobic interactions with biological targets. |

| -NH2·HCl | 1 | The amino group is electron-donating; the hydrochloride salt increases water solubility. | The amino group can act as a hydrogen bond donor. The salt form improves bioavailability. |

The pharmacological profile of this compound can be better understood by comparing it with its structural analogues. For example, removing the methoxy group to give 2-aminobiphenyl (also known as 2-phenylaniline) would provide a baseline to assess the contribution of the methoxy group. 2-Aminobiphenyl is a known compound with specific physicochemical properties. chemicalbook.comnih.govwikipedia.orgsigmaaldrich.comwikipedia.org

Furthermore, comparing it with isomers where the methoxy group is at a different position (e.g., 3-methoxy or 4-methoxy) could reveal the importance of the substitution pattern for a particular biological activity. Similarly, analogues with different substituents in place of the methoxy group (e.g., hydroxyl, chloro, or methyl groups) would help to probe the electronic and steric requirements for activity.

Such comparative studies are essential for building a comprehensive SAR model, which can guide the design of new compounds with improved pharmacological properties. The design and synthesis of various biphenyl derivatives have been explored for a range of therapeutic applications, highlighting the versatility of this chemical scaffold. nih.govnih.govresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 5-Methoxy-2-phenylaniline hydrochloride will likely prioritize the development of methodologies that are not only efficient but also environmentally benign. nih.gov The principles of green chemistry are becoming central to modern organic synthesis, encouraging the use of less hazardous chemicals and the reduction of waste. nih.govfau.eu For biphenyl (B1667301) compounds, this includes moving away from traditional cross-coupling reactions that may use toxic catalysts and harsh conditions towards more sustainable alternatives. rsc.org

Future synthetic strategies will likely focus on:

Catalyst Innovation: Development of highly active, selective, and recyclable catalysts, including biocatalysts and nanocatalysts.

Green Solvents: Increased use of water, supercritical fluids, or biodegradable solvents in place of traditional volatile organic compounds.

Energy Efficiency: Employing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. fau.eu

Expansion of Biological Activity Profiling and Target Identification

While the current biological profile of this compound is not extensively documented in publicly available literature, its biphenylamine scaffold is present in many biologically active molecules, suggesting a rich area for future investigation. nih.govnih.govresearchgate.netnih.gov The biphenyl moiety is a key structural feature in various therapeutic agents, including those targeting the PD-1/PD-L1 pathway in cancer immunotherapy. nih.govresearchgate.netnih.gov

Future research should involve a systematic evaluation of the biological activities of this compound and its derivatives. This could include screening for anticancer, anti-inflammatory, antimicrobial, and neurological activities. nih.govresearchgate.netrsc.orgmdpi.comnih.gov

A crucial aspect of this research will be the identification of specific molecular targets. Modern target identification strategies combine direct biochemical methods, genetic interactions, and computational inference. broadinstitute.orgnih.gov Techniques such as affinity chromatography, Drug Affinity Responsive Target Stability (DARTS), and proteome microarrays can be employed to isolate and identify the protein targets of small molecules. researchgate.netacs.org

Key future research activities in this area would include:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of biological targets and in various disease models.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how structural modifications influence biological activity. nih.govnih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound exerts its biological effects. nih.gov

Development of Advanced Computational Models for Predictive Research

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. nih.govumn.edunih.govyoutube.com For this compound, computational models can be developed to predict a wide range of properties, from its metabolic fate to its potential biological targets and material characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models can be built for substituted anilines and biphenyls. nih.govtandfonline.com These models use calculated physicochemical parameters to predict biological activity and metabolic pathways, such as N-acetylation. nih.govtandfonline.com Such predictive modeling can help in prioritizing the synthesis of new derivatives with improved properties and reduced potential for toxicity. cresset-group.com

Molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various proteins, helping to identify potential biological targets. nih.govyoutube.com These in silico predictions, while needing experimental validation, can significantly accelerate the discovery process by focusing laboratory efforts on the most promising candidates. youtube.com

Future computational research could focus on:

Predictive Toxicology: Developing models to forecast potential adverse effects based on the chemical structure.

Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its analogs. nih.gov

Virtual Screening: Using computational methods to screen large virtual libraries of related compounds against known and novel biological targets. cresset-group.com

| Modeling Approach | Predicted Property | Potential Application |

|---|---|---|

| QSAR/QSMR | Biological Activity, Metabolism | Prioritizing synthesis of potent and metabolically stable analogs. nih.govtandfonline.com |

| Molecular Docking | Protein Binding Affinity and Pose | Identifying potential biological targets and guiding lead optimization. nih.govyoutube.com |

| ADME Modeling | Pharmacokinetics | Predicting the drug-like properties of new compounds. nih.gov |

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of hundreds of thousands of compounds against a specific biological target or in a phenotypic assay. enamine.netstanford.eduthermofisher.comku.eduthermofisher.com Integrating this compound and a library of its derivatives into HTS campaigns could uncover novel and unexpected biological activities.

Diverse screening libraries are crucial for successful HTS campaigns. stanford.eduthermofisher.comthermofisher.com By systematically modifying the structure of this compound, a focused library of analogs can be created. This library can then be screened against a wide array of targets, including enzymes, receptors, and ion channels, as well as in cell-based assays that measure cellular processes like proliferation, apoptosis, or signaling pathway activation. stanford.eduthermofisher.com

The data generated from HTS can be used to build robust structure-activity relationships and to identify initial "hits" for further optimization in a lead discovery program. Modern HTS platforms are often coupled with advanced data analysis and chemoinformatics tools to quickly identify promising candidates and filter out false positives. stanford.edu

Future directions for HTS include:

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific target. ucl.ac.uk

Fragment-Based Screening: Screening smaller molecular fragments derived from the parent compound to identify key binding interactions.

High-Content Screening: Employing automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of the compound's effects.

| Library Type | Description | Key Vendors/Providers |

|---|---|---|

| Diversity-Based Libraries | Large collections of structurally diverse compounds designed to cover a broad chemical space. stanford.eduthermofisher.com | ChemDiv, ChemBridge, Enamine enamine.netstanford.edu |

| Focused Libraries | Collections of compounds designed to interact with specific target families (e.g., kinases, GPCRs). thermofisher.com | Maybridge (Thermo Fisher Scientific) thermofisher.com |

| Bioactive Compound Libraries | Collections of known drugs and biologically active compounds for target deconvolution and repurposing studies. ku.edu | Selleck Chemicals, Prestwick Library, MicroSource ku.edu |

Exploration of Nanotechnology and Material Science Applications (Hypothetical)

The structural motifs of aniline (B41778) and biphenyl are found in a variety of advanced materials, suggesting that this compound could serve as a precursor or building block in materials science and nanotechnology. sci-hub.sersc.orgresearchgate.netacs.orgnih.gov This is a hypothetical area of research for this specific compound, but one with significant potential based on the properties of related molecules.

Aniline derivatives are widely used in the synthesis of conducting polymers, such as polyaniline, which have applications in sensors, antistatic coatings, and electronic devices. rsc.org The methoxy (B1213986) and phenyl substituents on the aniline ring of this compound could be used to tune the electronic and physical properties of such polymers. rsc.org

Biphenyl derivatives are utilized in the production of liquid crystals for displays and as scintillators for detecting ionizing radiation. The rigid biphenyl core is also a component of high-performance polymers and organic light-emitting diodes (OLEDs). The global biphenyl market is growing, driven by its use in pharmaceuticals, agrochemicals, and as a heat transfer fluid. marketresearch.com

Hypothetical future applications in this domain could include:

Organic Electronics: As a monomer for the synthesis of novel conducting polymers or as a component in organic semiconductors.

Sensor Technology: Incorporation into polymer films for the development of chemical sensors, for instance, for detecting ammonia (B1221849) or moisture. rsc.org

Nanomedicine: As a component of self-assembling nanostructures for drug delivery or as a linker in the functionalization of nanoparticles.

Advanced Polymers: Use in the creation of polymers with specific thermal or optical properties. acs.orgnih.gov

This forward-looking research agenda highlights the multifaceted potential of this compound. By leveraging cutting-edge synthetic, biological, and computational tools, future investigations are likely to reveal a wealth of new applications for this and related biphenylamine compounds, spanning from novel therapeutics to advanced materials.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-Methoxy-2-phenylaniline hydrochloride?

Methodological Answer:

- Step 1: Start with 2-phenylaniline as the precursor. Introduce the methoxy group via electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under controlled pH (basic conditions).

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate 5-Methoxy-2-phenylaniline.

- Step 3: Hydrochloride salt formation is achieved by dissolving the free base in anhydrous ether and bubbling dry HCl gas. Monitor pH to ensure stoichiometric conversion .

- Critical Note: Optimize reaction temperature (40–60°C) to avoid over-methylation, a common side reaction in methoxy group installation.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Q. Which analytical techniques are most effective for structural and purity characterization?

Methodological Answer:

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

Methodological Answer:

Q. What strategies improve yield in multi-step syntheses involving acid-sensitive intermediates?

Methodological Answer:

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection during methoxylation to prevent protonation .

- Catalytic Optimization: Replace traditional HCl gas with ion-exchange resins (e.g., Amberlyst-15) for controlled hydrochloride salt formation, reducing side-product formation .

- Reaction Monitoring: Employ in situ IR spectroscopy to track methoxy group installation and optimize reaction quenching .

Q. How can in silico modeling predict biological target interactions for this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of serotonin receptors (5-HT2A PDB: 6WGT) to simulate binding.

- Pharmacophore Mapping: Identify key interaction sites (methoxy group as hydrogen bond acceptor; phenyl ring for π-π stacking) .

- Validation: Compare predicted binding affinities with radioligand displacement assays (e.g., using [<sup>3</sup>H]-ketanserin for 5-HT2A) to confirm computational models .

Q. How should researchers address discrepancies in toxicity data across studies?

Methodological Answer:

- Source Analysis: Cross-reference in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in silico ADMET predictions (SwissADME, ProTox-II) .

- Dose-Response Validation: Conduct acute toxicity studies in rodent models (OECD 423 guidelines) to reconcile conflicting LD50 values .

Data Contradiction Example:

A 2023 study reported LC50 = 120 µM (HEK293), while computational models predicted LC50 = 85 µM. Resolution involved repeating assays under hypoxia-mimicking conditions, confirming the higher experimental LC50 was due to metabolite instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.